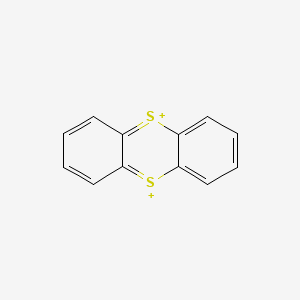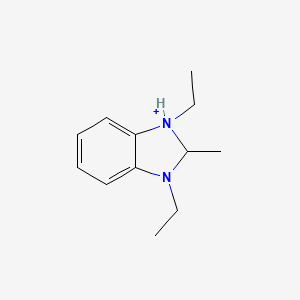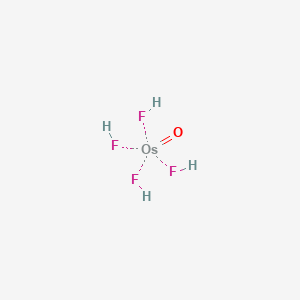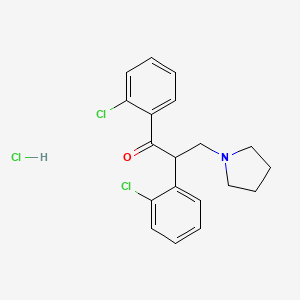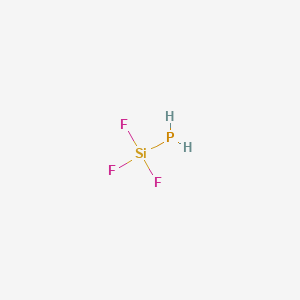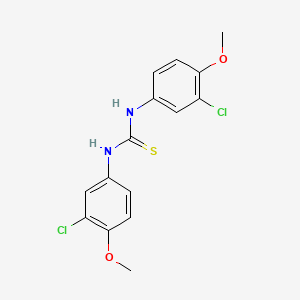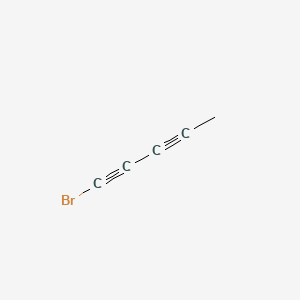
1,3-Pentadiyne, 1-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Pentadiyne, 1-bromo- is an organic compound characterized by the presence of a bromine atom attached to the first carbon of a pentadiyne chain. This compound is part of the larger family of conjugated dienes, which are known for their unique reactivity due to the presence of alternating double and single bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Pentadiyne, 1-bromo- can be synthesized through various methods, including electrophilic addition reactions. One common method involves the addition of hydrogen bromide (HBr) to 1,3-pentadiyne under controlled conditions. The reaction typically proceeds via a Markovnikov addition mechanism, where the bromine atom attaches to the more substituted carbon atom .
Industrial Production Methods
Industrial production of 1,3-Pentadiyne, 1-bromo- often involves large-scale electrophilic addition reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, pressure, and concentration of reactants to favor the desired product formation .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Pentadiyne, 1-bromo- undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound readily participates in electrophilic addition reactions due to the presence of conjugated double bonds.
Substitution Reactions: The bromine atom in 1,3-Pentadiyne, 1-bromo- can be substituted with other nucleophiles, leading to the formation of various substituted pentadiynes.
Common Reagents and Conditions
Common reagents used in the reactions of 1,3-Pentadiyne, 1-bromo- include hydrogen bromide (HBr), bromine (Br2), and other electrophiles. The reaction conditions often involve controlling the temperature and solvent to achieve the desired product .
Major Products Formed
The major products formed from the reactions of 1,3-Pentadiyne, 1-bromo- include 1-bromo-2-pentene and other substituted pentadiynes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,3-Pentadiyne, 1-bromo- involves its reactivity as a conjugated diene. The presence of alternating double and single bonds allows it to participate in various electrophilic addition and substitution reactions. The bromine atom can act as a leaving group, facilitating the formation of new bonds and the generation of reactive intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,3-Pentadiyne, 1-bromo- include other brominated conjugated dienes, such as 1-bromo-1,3-butadiene and 1-bromo-1,3-hexadiene .
Uniqueness
What sets 1,3-Pentadiyne, 1-bromo- apart from other similar compounds is its specific structure and reactivity. The presence of the bromine atom at the first carbon of the pentadiyne chain imparts unique chemical properties, making it a valuable compound in various synthetic and industrial applications .
Propriétés
Numéro CAS |
40201-94-3 |
|---|---|
Formule moléculaire |
C5H3Br |
Poids moléculaire |
142.98 g/mol |
Nom IUPAC |
1-bromopenta-1,3-diyne |
InChI |
InChI=1S/C5H3Br/c1-2-3-4-5-6/h1H3 |
Clé InChI |
YBWNEWXRSMOCQW-UHFFFAOYSA-N |
SMILES canonique |
CC#CC#CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide](/img/structure/B14662876.png)
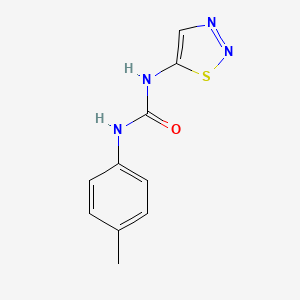
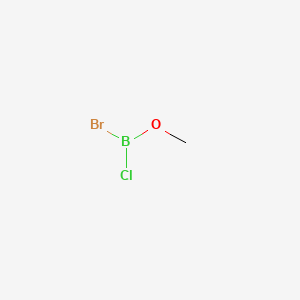
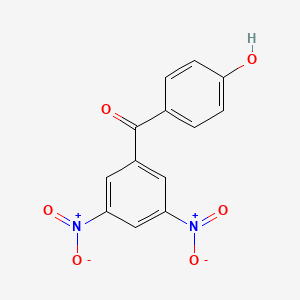
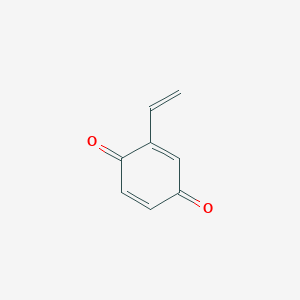
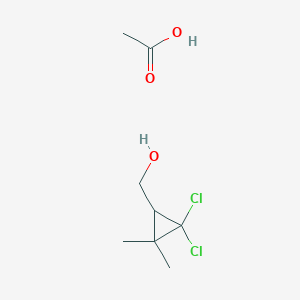
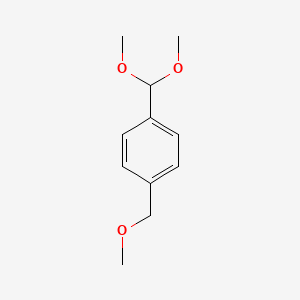
![N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B14662921.png)
